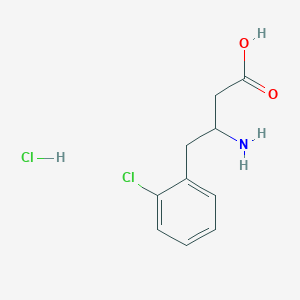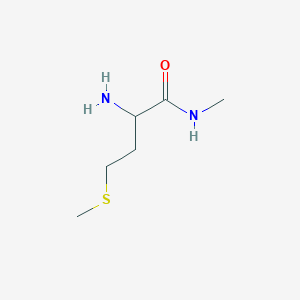![molecular formula C15H13N3O2S B12110217 (5Z)-2-[(3-hydroxyphenyl)amino]-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-1,3-thiazol-4(5H)-one](/img/structure/B12110217.png)
(5Z)-2-[(3-hydroxyphenyl)amino]-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-1,3-thiazol-4(5H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (5Z)-2-[(3-hydroxyphenyl)amino]-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-1,3-thiazol-4(5H)-one is a synthetic organic molecule with potential applications in various scientific fields. This compound features a thiazolone core, substituted with a hydroxyphenyl group and a methylidene-pyrrole moiety. Its unique structure suggests potential biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
准备方法
合成路线和反应条件
(5Z)-2-[(3-羟基苯基)氨基]-5-[(1-甲基-1H-吡咯-2-基)亚甲基]-1,3-噻唑-4(5H)-酮的合成通常包括以下步骤:
噻唑酮核的形成: 噻唑酮核可以通过在碱性条件下使硫代酰胺与α-卤代酮发生环化反应来合成。
用羟基苯基取代:
添加亚甲基吡咯部分: 最后一步是在酸性或碱性条件下将噻唑酮衍生物与吡咯醛缩合,形成亚甲基键。
工业生产方法
该化合物的工业生产可能涉及优化上述合成路线,以确保高产率和纯度。这可能包括使用自动化反应器、连续流动化学以及严格的纯化技术,如重结晶和色谱法。
化学反应分析
反应类型
氧化: 羟基苯基可以发生氧化反应生成醌衍生物。
还原: 亚甲基吡咯部分的亚胺键可以被还原生成相应的胺。
取代: 噻唑酮核上的氨基可以参与各种取代反应,例如酰化或烷基化。
常用试剂和条件
氧化: 在酸性条件下使用高锰酸钾或过氧化氢等试剂。
还原: 使用钯碳或硼氢化钠进行催化氢化。
取代: 在三乙胺等碱的存在下使用酰氯或卤代烷烃。
主要产物
氧化: 醌衍生物。
还原: 胺衍生物。
取代: 酰化或烷基化的噻唑酮衍生物。
科学研究应用
化学
在化学领域,该化合物可用作合成更复杂分子的构建模块。其独特的结构允许探索新的化学反应,并开发新型的合成方法。
生物学
在生物学研究中,该化合物潜在的生物活性使其成为研究酶抑制、受体结合和其他生化相互作用的候选化合物。它可以作为药物发现计划中的先导化合物。
医学
在医学上,该化合物可能表现出抗炎、抗菌或抗癌等药理作用。对其作用机制和治疗潜力的研究正在进行中。
工业
在工业上,由于该化合物独特的化学性质,它可用于开发新型材料,例如聚合物或涂料。
作用机制
(5Z)-2-[(3-羟基苯基)氨基]-5-[(1-甲基-1H-吡咯-2-基)亚甲基]-1,3-噻唑-4(5H)-酮发挥作用的机制可能涉及与特定分子靶标(例如酶或受体)的相互作用。羟基苯基可能促进与活性位点的结合,而噻唑酮核心可能与疏水口袋相互作用。亚甲基吡咯部分可能增强化合物的稳定性和结合亲和力。
相似化合物的比较
类似化合物
(5Z)-2-[(3-羟基苯基)氨基]-5-[(1H-吡咯-2-基)亚甲基]-1,3-噻唑-4(5H)-酮: 吡咯环上缺少甲基。
(5Z)-2-[(3-甲氧基苯基)氨基]-5-[(1-甲基-1H-吡咯-2-基)亚甲基]-1,3-噻唑-4(5H)-酮: 用甲氧基取代了羟基。
(5Z)-2-[(4-羟基苯基)氨基]-5-[(1-甲基-1H-吡咯-2-基)亚甲基]-1,3-噻唑-4(5H)-酮: 羟基在苯环上的位置不同。
独特性
(5Z)-2-[(3-羟基苯基)氨基]-5-[(1-甲基-1H-吡咯-2-基)亚甲基]-1,3-噻唑-4(5H)-酮中羟基苯基、亚甲基吡咯部分和噻唑酮核的独特组合提供了独特的化学和生物学性质。
属性
分子式 |
C15H13N3O2S |
|---|---|
分子量 |
299.3 g/mol |
IUPAC 名称 |
(5Z)-2-(3-hydroxyphenyl)imino-5-[(1-methylpyrrol-2-yl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C15H13N3O2S/c1-18-7-3-5-11(18)9-13-14(20)17-15(21-13)16-10-4-2-6-12(19)8-10/h2-9,19H,1H3,(H,16,17,20)/b13-9- |
InChI 键 |
OWYGVHQQZVAPGO-LCYFTJDESA-N |
手性 SMILES |
CN1C=CC=C1/C=C\2/C(=O)NC(=NC3=CC(=CC=C3)O)S2 |
规范 SMILES |
CN1C=CC=C1C=C2C(=O)NC(=NC3=CC(=CC=C3)O)S2 |
溶解度 |
5.6 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B12110142.png)

![(5Z)-2-[(4-hydroxyphenyl)amino]-5-(thiophen-2-ylmethylidene)-1,3-thiazol-4(5H)-one](/img/structure/B12110152.png)






![Ethyl 6-(15-hydroxy-4,4,10,13,14-pentamethyl-3,7,11-trioxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoate](/img/structure/B12110199.png)


![5-Methyl-5,6,7,8-tetrahydroimidazo[1,5-c]pyrimidine-7-carboxylic acid](/img/structure/B12110213.png)
![[1,1'-Biphenyl]-4-amine, 2',5'-dichloro-](/img/structure/B12110233.png)
